1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea
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Overview
Description
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidinone ring, a dimethoxyphenyl group, and a methylpyridinyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions. The dimethoxyphenyl group is then introduced via a substitution reaction, followed by the addition of the methylpyridinyl group through a coupling reaction. Each step requires specific reagents and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting interactions with biomolecules, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to modulate biological pathways involved in diseases, such as cancer or neurological disorders.
Industry
Industrially, the compound could be used as a precursor for the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-2-(4-methylpyridin-2-yl)urea
- 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- 1-(5-Oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea
Uniqueness
Compared to these similar compounds, 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea stands out due to its combined structural features
Properties
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methylpyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-12-6-7-20-17(8-12)22-19(25)21-13-9-18(24)23(11-13)14-4-5-15(26-2)16(10-14)27-3/h4-8,10,13H,9,11H2,1-3H3,(H2,20,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUFJLJKLLLCOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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